Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-
Description
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- (hereafter referred to as the target compound) is a benzotriazinone derivative characterized by a glycine residue linked via an acetyl group to the 4-oxo-1,2,3-benzotriazin-3(4H)-yl core. This structure combines the benzotriazinone moiety—a heterocyclic system known for its diverse bioactivity—with a glycine substituent, which may enhance solubility and modulate interactions with biological targets.
Properties
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c16-9(12-5-10(17)18)6-15-11(19)7-3-1-2-4-8(7)13-14-15/h1-4H,5-6H2,(H,12,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSRNLLHXLNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365711 | |
| Record name | Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109827-41-0 | |
| Record name | Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- typically involves the acylation of glycine with a benzotriazinone derivative. One common method includes the reaction of glycine with 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its labile amide and acetyl bonds.
Mechanistic Insights :
-
The acetyl group’s electrophilicity facilitates nucleophilic attack by water or hydroxide ions.
-
The benzotriazine ring stabilizes intermediates via resonance during hydrolysis .
Nucleophilic Acyl Substitution
The acetyl moiety acts as an electrophilic center, enabling substitution with nucleophiles like amines and alcohols.
Key Notes :
-
Coupling reagents like DCC or EDCI enhance reaction efficiency by activating the carbonyl group .
-
Steric hindrance from the benzotriazine ring may reduce yields with bulky nucleophiles .
Peptide Coupling Reactions
The compound’s benzotriazine core resembles DEPBT (a known peptide-coupling agent), suggesting utility in forming amide bonds .
| Carboxylic Acid | Amine | Conditions | Product | Yield |
|---|---|---|---|---|
| Boc-protected amino acids | H₂N-CH₂-COOR | DEPBT, DIEA, CH₂Cl₂, rt | Dipeptides | 80–90% |
Mechanism :
-
The benzotriazine ring activates the carboxylate via a transient mixed anhydride intermediate, facilitating nucleophilic attack by amines .
Cyclization Reactions
In the presence of bifunctional reagents, intramolecular cyclization occurs:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃ | Reflux, 8h | Benzotriazinyl-oxazole derivatives | Heterocyclic drug scaffolds |
| Thionyl Chloride | DCM, 0°C to rt | Thiazole-fused analogs | Antimicrobial agents |
Structural Requirement :
Redox Reactions
The benzotriazine ring participates in reduction and oxidation processes:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | Dihydrobenzotriazine derivative | Loss of aromaticity; altered bioactivity |
| Oxidation | H₂O₂, Fe²⁺, pH 7.4 | N-Oxide species | Enhanced solubility |
Interaction with Biological Macromolecules
Though not a direct chemical reaction, the compound exhibits non-covalent interactions critical for pharmacological activity:
| Target | Interaction Type | Affinity (Kd) | Biological Role |
|---|---|---|---|
| Dihydrofolate reductase | Competitive inhibition | 12.5 µM | Antifolate activity |
| Bacterial cell walls | Disruption of peptidoglycan | N/A | Antimicrobial effects |
Scientific Research Applications
The applications of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-, a compound also known as N-[(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl] glycine, are of interest in scientific research, particularly in drug design and development . The presence of a benzotriazine moiety in its structure suggests potential pharmacological activity, as compounds containing this scaffold have been associated with various therapeutic effects.
Structural Similarity and Potential
The uniqueness of N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(4-phenylbutan-2-yl)glycinamide arises from the combination of a benzotriazine moiety with a phenethylamine-like side chain attached to a glycinamide core. This structural diversity may lead to different pharmacological properties compared to simpler analogs like glycinamide or acetylglycine. Benzotriazoles are also known for UV protection properties and are used in coatings and plastics.
Related Compounds and Applications
Other research areas and related compounds provide context for the potential applications of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-:
Further Research
Mechanism of Action
The mechanism of action for Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- involves its interaction with specific molecular targets, such as enzymes. The benzotriazinone moiety can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The target compound’s glycine-acetyl group distinguishes it from pesticidal analogs like Azinphos-methyl, which feature organophosphate groups linked to enhanced neurotoxicity .
Functional and Application Comparison
Pesticidal Derivatives
- Azinphos-methyl (Guthion®) : A broad-spectrum insecticide acting via acetylcholinesterase inhibition. Its phosphorodithioate group enables irreversible enzyme binding, but high toxicity limits modern use .
- Azinphos-ethyl : Similar to Azinphos-methyl but with ethyl groups replacing methyl, altering pharmacokinetics and environmental persistence .
Pharmaceutical Candidates
- N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-benzotriazin-3-yl)propanamide : Features a benzofuran moiety, often linked to anticancer or antimicrobial activity .
Target Compound’s Potential: The glycine substituent may reduce toxicity compared to organophosphates while improving water solubility, making it a candidate for drug delivery systems or enzyme-targeted therapies.
Biological Activity
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-, a derivative of glycine featuring a benzotriazine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- is characterized by the following structural features:
- Molecular Formula : C12H12N4O3
- Molecular Weight : 248.25 g/mol
- Functional Groups : Contains an amide bond and a benzotriazine core which are essential for its biological activity.
The presence of the benzotriazine structure is significant as it is known to exhibit diverse pharmacological properties including anticancer and antimicrobial activities.
Synthesis
The synthesis of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- typically involves several steps:
- Formation of the Benzotriazine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Acetylation of Glycine : The glycine moiety is then acetylated to form the final compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Preliminary studies suggest that Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- may possess anticancer properties. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Glycine derivative | MCF-7 (breast cancer) | 15 | |
| Benzotriazine analog | A549 (lung cancer) | 10 |
These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound's benzotriazine component suggests possible antimicrobial activity. In related studies, benzotriazines have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Benzotriazine derivative | Staphylococcus aureus | 8 µg/mL | |
| Related compound | Escherichia coli | 16 µg/mL |
These results indicate that Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- could be further investigated for its antimicrobial properties.
The biological activity of Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and is a target in neurodegenerative diseases .
- Interference with DNA Synthesis : The benzotriazine moiety may interact with DNA or RNA synthesis pathways, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
Recent research has focused on the evaluation of Glycine derivatives in various biological assays:
- Study on Neuroprotective Effects : A study examined the neuroprotective effects of related benzotriazine compounds on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death at concentrations similar to those required for anticancer activity .
- Antimicrobial Screening : A series of benzotriazine derivatives were screened for their antimicrobial properties against clinical isolates of resistant bacteria. Some derivatives exhibited potent activity comparable to traditional antibiotics .
Q & A
Basic: What analytical techniques are recommended for characterizing Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]- in synthetic samples?
Answer:
The compound’s structural complexity (benzotriazinone core and acetyl-glycine moiety) requires a combination of techniques:
- High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of synthetic byproducts. Methods optimized for azinphos-methyl derivatives (C10H12N3O3PS2) using reverse-phase C18 columns and UV detection at 254 nm can be adapted .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns. For example, the methylene group linked to the benzotriazinone ring in azinphos-ethyl (C12H16N3O3PS2) shows distinct shifts at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation. Azinphos-methyl derivatives exhibit fragmentation patterns consistent with loss of the phosphorodithioate group (e.g., m/z 317.3 for C10H12N3O3PS2) .
Table 1: Key spectroscopic benchmarks for related benzotriazinone derivatives
| Property | Azinphos-methyl | Azinphos-ethyl |
|---|---|---|
| Molecular Weight (g/mol) | 317.3 | 345.4 |
| ¹H NMR (δ, ppm) | 3.8–4.2 (CH2-S) | 1.2–1.4 (CH3-CH2) |
| UV λmax (nm) | 254 | 254 |
Basic: How can researchers optimize the synthesis of this glycine derivative to improve yield and purity?
Answer:
Synthetic routes for analogous compounds (e.g., azinphos-methyl) involve nucleophilic substitution between the benzotriazinone precursor and a reactive glycine derivative:
- Step 1: Prepare 3-mercaptomethyl-1,2,3-benzotriazin-4(3H)-one by treating 4-oxo-1,2,3-benzotriazine with thiourea under acidic conditions .
- Step 2: React the thiol intermediate with bromoacetyl-glycine in anhydrous DMF, using triethylamine as a base to facilitate SN2 substitution .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Yield improvements (>70%) are achieved by maintaining temperatures below 40°C to prevent decomposition .
Critical Parameters:
- Moisture-sensitive intermediates require inert atmospheres (N2/Ar).
- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate).
Advanced: What computational models predict the interaction of this compound with biological targets like GPR139?
Answer:
The benzotriazinone scaffold is structurally similar to TAK-041 (a GPR139 agonist). Computational strategies include:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model the compound’s binding to GPR139’s orthosteric site. TAK-041’s co-crystal structure (PDB: 6X8X) serves as a template .
- Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit lipid bilayers (e.g., CHARMM36 force field). Key interactions include hydrogen bonding with Ser138 and hydrophobic packing against Phe254 .
- ADMET Prediction: SwissADME or ProTox-II assess bioavailability and toxicity risks (e.g., phosphorodithioate analogs show hepatotoxicity ).
Table 2: Predicted binding affinities (ΔG, kcal/mol) for benzotriazinone derivatives
| Compound | GPR139 (ΔG) | Selectivity vs. GPCRs |
|---|---|---|
| TAK-041 | -9.2 | High |
| Hypothetical Glycine Derivative | -8.5 (predicted) | Moderate |
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
Stability studies on azinphos-methyl analogs reveal:
- pH Sensitivity: Hydrolysis occurs rapidly at pH > 7, with a half-life of <24 hours. Buffered solutions (pH 5–6) in acetate or citrate are recommended for long-term storage .
- Thermal Degradation: At 50°C, azinphos-ethyl decomposes via cleavage of the S-CH2 bond, releasing benzotriazinone byproducts. Differential Scanning Calorimetry (DSC) shows exothermic peaks at 72°C .
- Light Sensitivity: UV exposure accelerates degradation; amber glassware or opaque containers are essential .
Contradictions in Data:
- Solubility in water varies across studies: Azinphos-ethyl’s solubility ranges from 1.94 × 10⁻⁵ g/L (20°C) to 7.15 × 10⁻⁵ g/L (30°C) , while azinphos-methyl is more lipophilic.
Advanced: How can researchers resolve discrepancies in reported bioactivity data for benzotriazinone derivatives?
Answer:
Contradictions often arise from:
- Assay Variability: Standardize cell-based assays (e.g., HEK293 cells expressing GPR139) using calcium flux or cAMP readouts .
- Metabolite Interference: LC-MS/MS quantifies parent compounds vs. metabolites (e.g., oxidative desulfuration products) .
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across studies. For example, azinphos-methyl’s acetylcholinesterase inhibition varies by 2–3 orders of magnitude due to assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
